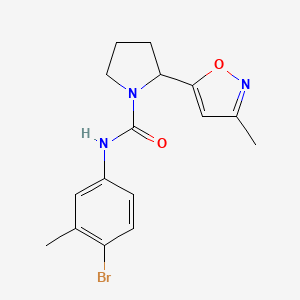![molecular formula C16H20N2O3S B4464258 5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole](/img/structure/B4464258.png)
5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole
Vue d'ensemble
Description
5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an oxazole ring
Méthodes De Préparation
The synthesis of 5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine and oxazole rings contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include those with pyrrolidine or oxazole rings, such as:
Pyrrolidine derivatives: These compounds are known for their biological activities and are used in drug discovery.
Oxazole derivatives: These are studied for their antimicrobial and anti-inflammatory properties.
What sets 5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole apart is the combination of these functional groups, which provides unique chemical and biological properties .
Propriétés
IUPAC Name |
5-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-6-7-14(9-12(11)2)22(19,20)18-8-4-5-15(18)16-10-13(3)17-21-16/h6-7,9-10,15H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYIIKTUVCGJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C3=CC(=NO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-METHYLPHENYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4464177.png)
![1-[(4-chlorophenyl)methyl]-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B4464182.png)
![2-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl acetate](/img/structure/B4464193.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-(phenylthio)acetamide](/img/structure/B4464225.png)
![ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4464230.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B4464238.png)
![methyl N-[(benzylamino)carbonyl]isoleucinate](/img/structure/B4464240.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4464245.png)
![2-(4-FLUOROPHENOXY)-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)ACETAMIDE](/img/structure/B4464252.png)
![3-[methyl(methylsulfonyl)amino]-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4464265.png)

![1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B4464279.png)
![3-(benzylthio)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4464294.png)
![4-methyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B4464298.png)
